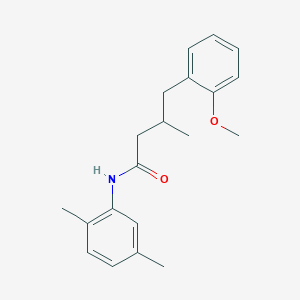
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide, also known as DMB, is a synthetic compound that has been widely studied for its potential applications in various fields of research. DMB is a small molecule that has a unique chemical structure, which makes it an interesting target for scientific investigations.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide has been studied for its potential applications in various fields of research, including cancer, inflammation, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is another area of research where this compound has shown promise, with studies demonstrating its ability to reduce inflammation in various animal models. Additionally, this compound has been studied for its potential applications in metabolic disorders such as obesity and type 2 diabetes, with studies showing that it can improve glucose tolerance and insulin sensitivity.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide is not fully understood, but it is believed to act through multiple pathways. Studies have shown that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. This compound has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Furthermore, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, which can lead to increased energy expenditure and improved metabolic health. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are associated with various chronic diseases.
実験室実験の利点と制限
One of the advantages of using N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide in lab experiments is its unique chemical structure, which makes it an interesting target for scientific investigations. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and access to specialized equipment.
将来の方向性
There are several future directions for N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide research. One area of research that has shown promise is the use of this compound in cancer therapy. Studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other areas of research, such as inflammation and metabolic disorders. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound, which can facilitate its use in various fields of research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in various fields of research. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment. This compound has been shown to have several biochemical and physiological effects, including increased energy expenditure and improved metabolic health. Additionally, this compound has been studied for its potential applications in cancer, inflammation, and metabolic disorders. Further research is needed to understand the mechanism of action of this compound and its potential applications in various fields of research.
合成法
The synthesis of N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide involves several steps, including the reaction of 2,5-dimethylphenylmagnesium bromide with 2-methoxybenzaldehyde, followed by the addition of 3-methylbutyryl chloride. The final product is obtained after purification using column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-9-10-16(3)18(12-14)21-20(22)13-15(2)11-17-7-5-6-8-19(17)23-4/h5-10,12,15H,11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUSCLBXUJUGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

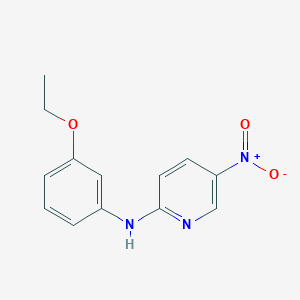
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)
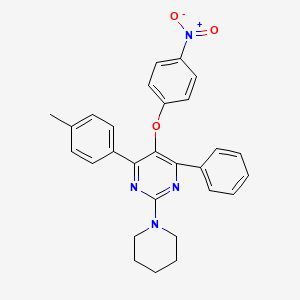
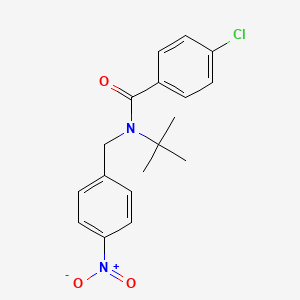
![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)
![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B5217597.png)
![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)
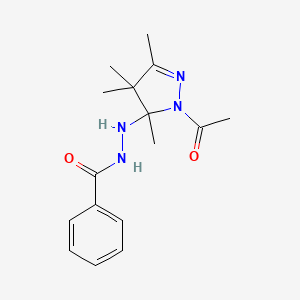
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-iodophenyl)hydrazone]](/img/structure/B5217621.png)
![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)